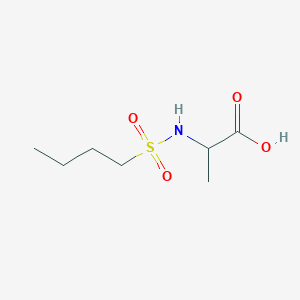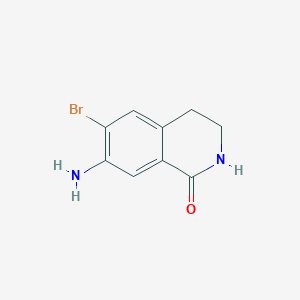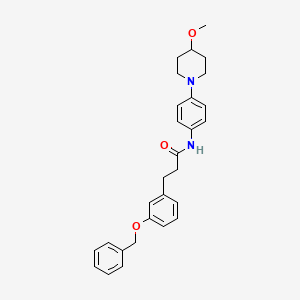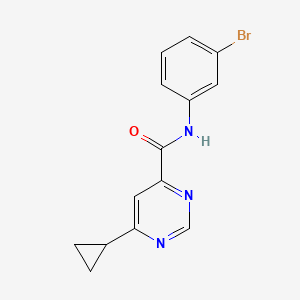
2-(Butane-1-sulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butane-1-sulfonamido)propanoic acid is a useful research compound. Its molecular formula is C7H15NO4S and its molecular weight is 209.26. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity : A study by Fadda, El-Mekawy, and AbdelAal (2016) explored the use of 1,3-propane and 1,4-butane sultone derivatives, closely related to 2-(Butane-1-sulfonamido)propanoic acid, for their antimicrobial and antifungal properties. They found that these compounds, especially the 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate derivative, exhibited high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Catalytic Applications : The introduction of a novel nanosized N-sulfonated Brönsted acidic catalyst, which includes butane-1-sulfonamido groups, was reported by Goli-Jolodar, Shirini, and Seddighi (2016 & 2018). This catalyst was used for the promotion of the synthesis of polyhydroquinoline derivatives and 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones derivatives, demonstrating its efficacy in facilitating these chemical reactions under solvent-free conditions (Goli-Jolodar, Shirini, & Seddighi, 2016), (Goli-Jolodar, Shirini, & Seddighi, 2018).
Synthesis of Biologically Active Compounds : In the context of synthesizing biologically active compounds, the research by Basuli et al. (2012) is notable. They investigated the synthesis of ApoSense compound NST732, a derivative of this compound, for use in molecular imaging and monitoring antiapoptotic drug treatments (Basuli et al., 2012).
Chemical Synthesis and Structural Studies : Özdemir et al. (2015) synthesized alkyl sulfonic acid hydrazides, including butane sulfonic acid hydrazide, and characterized them using various methods. These compounds showed significant activity against breast cancer cell lines, bacteria, and carbonic anhydrase II enzyme (Özdemir et al., 2015).
Mechanism of Action
Target of Action
Sulfonamides typically target the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth .
Mode of Action
Sulfonamides act as competitive inhibitors of dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule .
Biochemical Pathways
By inhibiting folic acid synthesis, sulfonamides disrupt various biochemical pathways in bacteria that rely on folic acid, such as the synthesis of nucleic acids and proteins .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of folic acid synthesis by sulfonamides leads to a halt in bacterial growth, making them bacteriostatic .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors such as pH and presence of other substances. For instance, some sulfonamides can form crystals in acidic urine, leading to kidney damage .
Properties
IUPAC Name |
2-(butylsulfonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-3-4-5-13(11,12)8-6(2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSRHFORCGVPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2494368.png)

![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2494371.png)
![3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone](/img/structure/B2494372.png)
![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)


![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2494379.png)
![5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2494384.png)

